7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Description
7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with methyl groups at positions 7 and 8 and a 4-methylpiperazinylmethyl moiety at position 2. The piperazine group enhances solubility and bioavailability, making it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-4-5-15-14(10-16(20)21-17(15)13(12)2)11-19-8-6-18(3)7-9-19/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRCQRCLRJFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction is widely used to synthesize coumarins by condensing phenols with β-keto esters in acidic conditions. For 7,8-dimethylcoumarin derivatives, resorcinol derivatives serve as starting materials.
- Reactants :
- Resorcinol (7-hydroxy-substituted phenol)
- Ethyl acetoacetate (β-keto ester)
- Concentrated sulfuric acid (catalyst)
- Conditions :
- Reaction temperature: 0–5°C (initial), then room temperature
- Duration: 5–6 hours
- Mechanism :
- Sulfuric acid protonates the carbonyl oxygen of ethyl acetoacetate, enabling nucleophilic attack by resorcinol.
- Cyclization and dehydration yield the coumarin scaffold.
Example :
7-Hydroxy-4-methylcoumarin is synthesized by reacting resorcinol with ethyl acetoacetate in 85% sulfuric acid. For 7,8-dimethyl substitution, dimethylresorcinol or a methylated β-keto ester is used.
Kostanecki-Robinson Reaction
This method involves cyclization of ortho-hydroxyaryl ketones with acetic anhydride. While less common for 7,8-dimethylcoumarins, it offers an alternative route.
Advantages :
- Higher regioselectivity for specific substitutions.
- Compatible with acid-sensitive functional groups.
Limitations :
Introduction of the 4-Methylpiperazinylmethyl Group
The 4-[(4-methylpiperazin-1-yl)methyl] substituent is introduced via alkylation or Mannich reactions.
Mannich Reaction
The Mannich reaction is ideal for introducing aminomethyl groups to electron-rich aromatic systems.
- Reactants :
- 7,8-Dimethyl-4-methylcoumarin
- Formaldehyde (alkylating agent)
- 4-Methylpiperazine (secondary amine)
- Conditions :
- Solvent: Ethanol or dichloromethane
- Temperature: Reflux (70–80°C)
- Catalyst: None required (amine acts as base)
- Mechanism :
- Formaldehyde reacts with 4-methylpiperazine to form an iminium intermediate.
- The coumarin’s methyl group at position 4 undergoes nucleophilic attack, yielding the aminomethyl product.
Yield Optimization :
Nucleophilic Substitution
For pre-halogenated coumarins, nucleophilic substitution with 4-methylpiperazine is feasible.
Example :
- Chloromethyl Intermediate :
- 4-Chloromethyl-7,8-dimethylcoumarin is prepared using chloromethylation agents (e.g., ClCH₂OCH₃).
- Substitution :
Advantages :
Synthetic Route Comparison
Purification and Characterization
Chromatography
Spectroscopic Analysis
Industrial-Scale Considerations
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0-5°C.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted chromen-2-one derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the cell cycle regulation pathway and apoptosis pathway, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
- Structural Differences :
- Hydroxyl groups at positions 7 and 8 instead of methyl groups.
- Piperazine ring substituted with a 4-methoxyphenyl group (vs. 4-methyl in the target compound).
- The 4-methoxyphenyl substitution introduces bulkier aromaticity, which may alter binding affinity to biological targets like TAO (tyramine oxidase).
- Biological Activity :
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one (CAS 775312-10-2)
- Structural Differences :
- Identical 7,8-dimethylchromen-2-one core but differs in the piperazine substituent (4-methoxyphenyl vs. 4-methyl).
- Physicochemical Properties :
7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one
- Structural Differences: Dihydrochromenone backbone with a nitro group at position 3 and a 4-methylphenyl substituent at position 4. Methylamino group at position 2 instead of a piperazine moiety.
- The dihydro structure reduces planarity, which may limit intercalation with DNA or enzymes compared to the fully aromatic target compound.
- Biological Activity :
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Structural Differences: Quinoline core replaces chromen-2-one. Piperazine linked to a difluorocyclohexylmethanone group.
- Functional Impact: The chloro-quinoline moiety enhances affinity for parasitic enzymes (e.g., antimalarial targets). Fluorine atoms improve metabolic stability and membrane permeability.
- Biological Activity :
- Primarily used in antiparasitic research, highlighting the versatility of piperazine derivatives in diverse therapeutic contexts .
Biological Activity
Overview
7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromen-2-one class, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. The structural modification with a piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 899395-08-5 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets that regulate cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs): The compound modulates cell cycle regulation pathways, contributing to the inhibition of cancer cell growth.
- Tyrosine Kinase Inhibition: It affects signaling pathways related to cell survival and proliferation.
These actions lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromen-2-one can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study on related chromen derivatives demonstrated that they could induce apoptosis in leukemia cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
Neuroprotective Effects
The piperazine moiety in this compound is associated with neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition:
Compounds with a coumarin core have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The IC50 values for related compounds indicate strong inhibitory activity, suggesting potential therapeutic benefits .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo... | CDK Inhibitor | 0.30 |
| N-(4-Methyl...benzamide | Tyrosine Kinase Inhibitor | 0.25 |
| 7,8-Dimethyl...chromen-2-one | AChE Inhibitor | 0.62 |
The unique combination of the chromen core and piperazine enhances the pharmacological properties of 7,8-Dimethyl...chromen-2-one compared to other compounds.
Q & A
Basic: What are the key synthetic pathways for 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, and how are intermediates characterized?
The synthesis typically involves:
- Step 1 : Modification of a chromenone backbone (e.g., 7-hydroxy-4-methylchromen-2-one) via Mannich reactions to introduce the 4-methylpiperazine moiety.
- Step 2 : Alkylation or coupling reactions to install the 7,8-dimethyl groups, often using formaldehyde or methylating agents under reflux conditions in ethanol or DMF .
- Purification : Column chromatography or recrystallization, monitored by TLC.
Characterization : - NMR : Key signals include δ ~2.3–2.8 ppm (N-CH3 of piperazine), δ ~6.5–7.5 ppm (aromatic protons).
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm the chromenone core .
Basic: How is the three-dimensional structure of this compound resolved, and what software is used for crystallographic refinement?
- X-ray crystallography : Single-crystal diffraction data collected using synchrotron or laboratory sources.
- Refinement : SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) are standard. WinGX and ORTEP are used for visualization and packing analysis .
- Key metrics : Bond lengths (e.g., C(2)=C(11) = 1.3348 Å) and torsion angles define stereochemistry. Displacement parameters validate anisotropic thermal motion .
Advanced: What experimental strategies address discrepancies in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
- Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple cell lines/microbial strains.
- Target validation : Compare binding affinities to enzymes like carbonic anhydrase IX/XII (implicated in cancer) vs. microbial DNA gyrase.
- Structural analogs : Test derivatives with modified piperazine substituents to isolate structure-activity relationships (SAR). Contradictions may arise from variations in cell permeability or off-target effects .
Advanced: How does the piperazine moiety influence solubility and target interaction?
- Solubility enhancement : The 4-methylpiperazine group increases water solubility via hydrogen bonding and protonation at physiological pH.
- Target binding : Molecular docking studies suggest the piperazine nitrogen forms hydrogen bonds with residues in enzyme active sites (e.g., carbonic anhydrase). Modifications to the piperazine ring (e.g., ethyl vs. methyl groups) alter binding kinetics .
Advanced: What methodological challenges arise in optimizing reaction yields for large-scale synthesis?
- Byproduct formation : Competing reactions during Mannich or alkylation steps reduce yields. GC-MS or HPLC-MS identifies impurities.
- Scale-up limitations : Batch vs. flow chemistry—microwave-assisted synthesis improves efficiency (e.g., 30% yield increase in piperazine coupling reactions) .
- Catalyst selection : Pd2(dba)3/BINAP systems enhance coupling efficiency but require inert conditions .
Advanced: How are computational methods integrated with experimental data to predict bioactivity?
- QSAR models : Train on datasets of chromenone derivatives with known IC50 values to predict anticancer activity.
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase IX) to prioritize synthetic targets.
- Validation : Cross-check predictions with in vitro assays to refine computational parameters .
Data Contradiction Analysis: Resolving conflicting reports on metabolic stability.
- In vitro vs. in vivo data : Use hepatic microsome assays (human/rat) to measure CYP450-mediated degradation. Discrepancies may stem from species-specific metabolism.
- Metabolite profiling : LC-HRMS identifies oxidation products (e.g., hydroxylation at the chromenone C-7 position).
- Structural modifications : Introduce electron-withdrawing groups to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
